
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid, also known as DBP, is a chiral compound that is widely used in scientific research. DBP is a derivative of benzofuran and is known for its unique chemical structure, which makes it an ideal candidate for various research applications. Furthermore, we will also list future directions for DBP research.
作用機序
The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid is not fully understood, but it is known to modulate several signaling pathways involved in oxidative stress, inflammation, and apoptosis. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense systems. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activity. This compound has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. Additionally, this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has several advantages for lab experiments, including its unique chemical structure, which makes it a useful tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid research, including the investigation of its potential as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis and formulation for various research applications.
Conclusion:
In conclusion, this compound is a chiral compound with unique chemical properties that make it a promising candidate for various scientific research applications. This compound has been shown to have antioxidant, anti-inflammatory, and anticancer activity, and has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in various research applications.
合成法
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid can be synthesized using several methods, including the condensation of 2-hydroxybenzaldehyde with 2-bromoacetic acid, followed by reduction and cyclization. Another method involves the reaction of 2-hydroxybenzaldehyde with chloroacetic acid, followed by reduction and cyclization. The yield of this compound can be improved by optimizing reaction conditions.
科学的研究の応用
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propanoic acid has various applications in scientific research, including neuroprotection, anti-inflammatory, and anticancer activity. This compound has been shown to protect neurons against oxidative stress and reduce inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)8-2-3-9-5-14-6-10(9)4-8/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUXNQYVLHUBAL-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(COC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(COC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

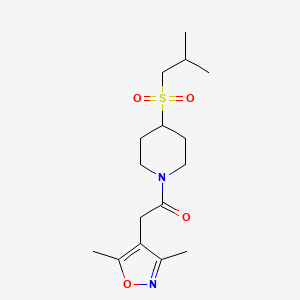
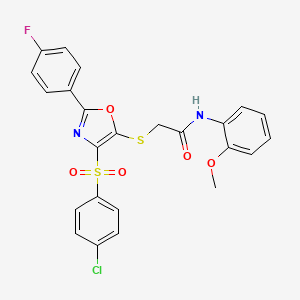
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2556078.png)
![(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B2556080.png)


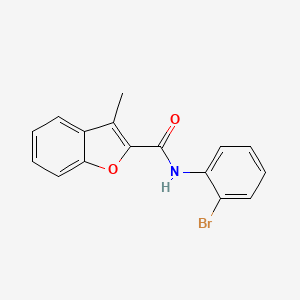
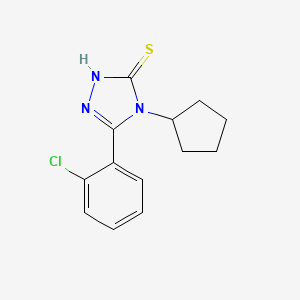
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/no-structure.png)
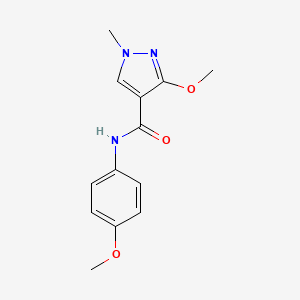
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2556094.png)
![1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2556095.png)
![4-Bromofuro[3,2-c]pyridine](/img/structure/B2556096.png)
![3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2556097.png)